

lenacil as a uracil-derived herbicide for research

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Compound of Interest

Compound Name: *Lenacil*

Cat. No.: *B1674721*

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Lenacil: A Technical Guide for Herbicide Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **lenacil**, a uracil-derived herbicide, for research and development purposes. This document details its chemical properties, mechanism of action, synthesis, and analytical methods, along with experimental protocols and data presented in a clear, structured format.

Introduction

Lenacil, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a selective, systemic, soil-acting herbicide primarily absorbed by the roots of plants.^[1]^[2] It is effective for the pre-emergence control of annual grasses and broad-leaved weeds in various crops, including sugar beet, fodder beet, spinach, and strawberries.^[1]^[2]^[3] First patented by DuPont in the 1960s, **lenacil** belongs to the uracil family of herbicides and is classified under HRAC Group C1, which functions by inhibiting photosynthesis at photosystem II.

Physicochemical and Toxicological Properties

Understanding the chemical and toxicological profile of **lenacil** is crucial for its safe and effective use in research.

Physicochemical Properties

Lenacil is a white, odorless crystalline solid with low solubility in water. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione	
CAS Number	2164-08-1	
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	
Molecular Weight	234.29 g/mol	
Melting Point	311.4°C (584.55 K)	
Water Solubility	6.2 mg/L (at 20°C)	
Vapor Pressure	<0.1 mPa (at 25°C)	
Log K _{ow}	2.45	
pKa	9.2 (weak base)	
Soil Adsorption (K _{oc})	300-600 mL/g	

Toxicological Data

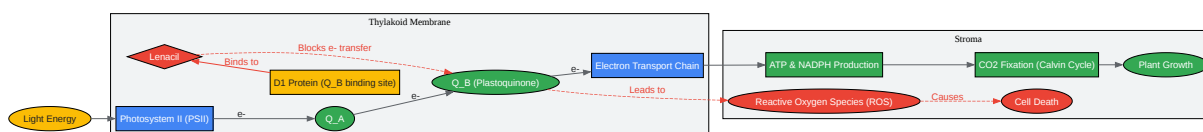
Lenacil exhibits low acute toxicity to mammals. However, it is classified as very toxic to aquatic life with long-lasting effects. It is also noted as a potential endocrine-disrupting compound.

Endpoint	Value	Species	Reference
Acute Oral LD ₅₀	>11,000 mg/kg	Rat	
Acute Dermal LD ₅₀	>5,000 mg/kg	Rabbit	
96-hour LC ₅₀	135 mg/L	Rainbow Trout	
8-day LC ₅₀	2300 mg/kg	Bobwhite Quail	
8-day LC ₅₀	>5620 mg/kg	Peking Duck	

Mechanism of Action: Photosystem II Inhibition

Lenacil's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it acts as a Photosystem II (PSII) inhibitor.

Lenacil binds to the Q_B binding site on the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.



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Caption: Signaling pathway of **Lenacil**'s herbicidal action.

Synthesis of Lenacil

The industrial synthesis of **lenacil** involves the condensation of ethyl 2-oxocyclopentane-1-carboxylate with cyclohexylurea. This reaction is typically catalyzed by an acid, such as phosphoric acid.

A general laboratory-scale synthesis protocol is as follows:

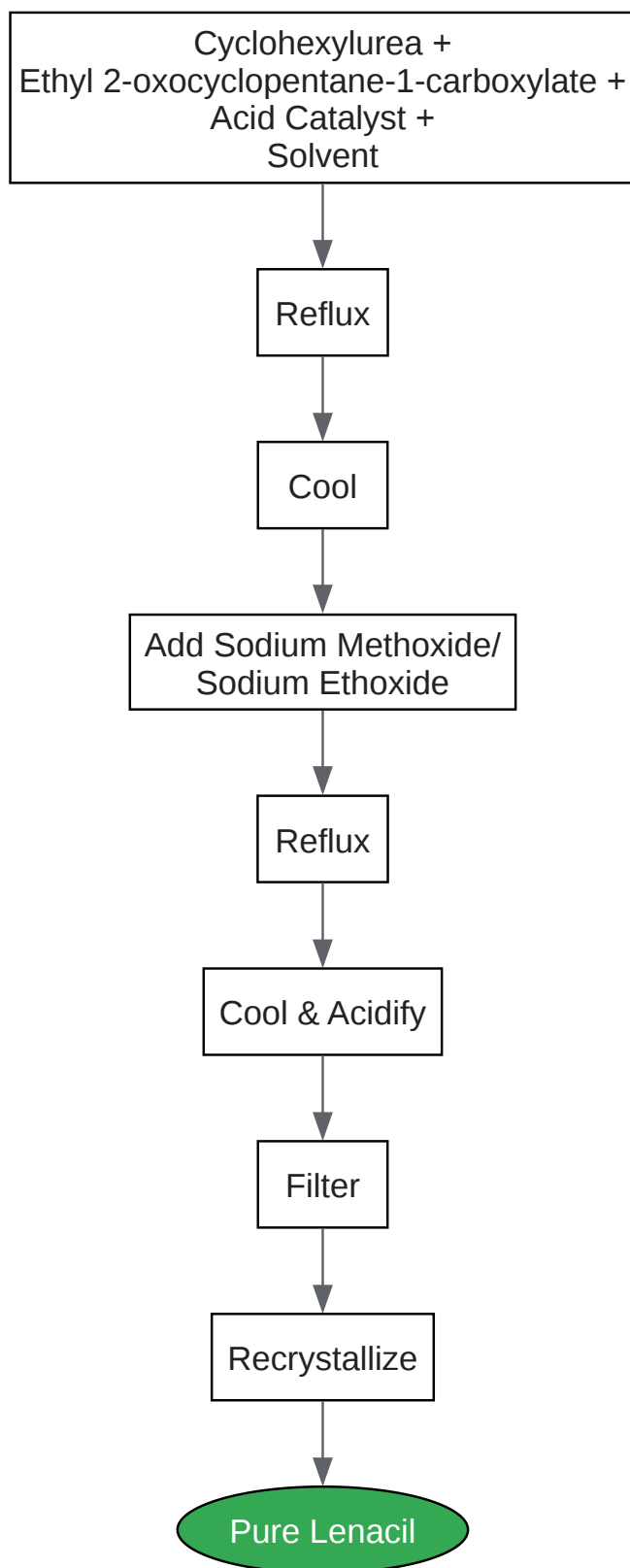
Materials:

- Cyclohexylurea
- Ethyl 2-oxocyclopentane-1-carboxylate
- Phosphoric acid (or another suitable acid catalyst)
- A suitable solvent (e.g., toluene)
- Sodium methoxide or sodium ethoxide solution
- Apparatus for reflux, cooling, filtration, and crystallization

Procedure:

- In a reaction vessel, combine cyclohexylurea and the organic acid catalyst.
- Add a solution of ethyl 2-oxocyclopentane-1-carboxylate in the chosen solvent.
- Heat the mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.
- After the initial reaction, cool the mixture.
- Add a solution of sodium methoxide or sodium ethoxide to facilitate intramolecular cyclization.
- Continue to reflux the mixture until the reaction is complete.

- Cool the reaction mixture and acidify to precipitate the crude **lenacil**.
- Collect the solid product by filtration.
- Purify the crude **lenacil** by recrystallization from a suitable solvent to obtain the final product.



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Caption: General workflow for the synthesis of **Lenacil**.

Analytical Methods for Lenacil Detection

Accurate quantification of **lenacil** residues in environmental and biological samples is essential for research and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Sample Preparation and Extraction

A generic protocol for the extraction of **lenacil** from soil and plant matrices is provided below. This protocol may require optimization based on the specific matrix.

Materials:

- Soil or plant sample
- Extraction solvent (e.g., acetonitrile, methanol, or a mixture with water)
- Anhydrous sodium sulfate (for drying)
- Centrifuge
- Rotary evaporator or nitrogen evaporator
- Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup
- Vortex mixer
- Ultrasonic bath

Procedure:

- Homogenization: Homogenize the soil or plant sample to ensure uniformity.
- Extraction:
 - Weigh a representative subsample (e.g., 10-20 g) into a centrifuge tube.
 - Add the extraction solvent (e.g., 20-40 mL).

- Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes) to ensure efficient extraction.
- Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
- Combine the supernatants.
- Drying and Concentration:
 - Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
 - Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.
- Cleanup (optional but recommended):
 - Condition an SPE cartridge with the appropriate solvents.
 - Load the concentrated extract onto the cartridge.
 - Wash the cartridge with a weak solvent to remove interferences.
 - Elute the **lenacil** with a stronger solvent.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

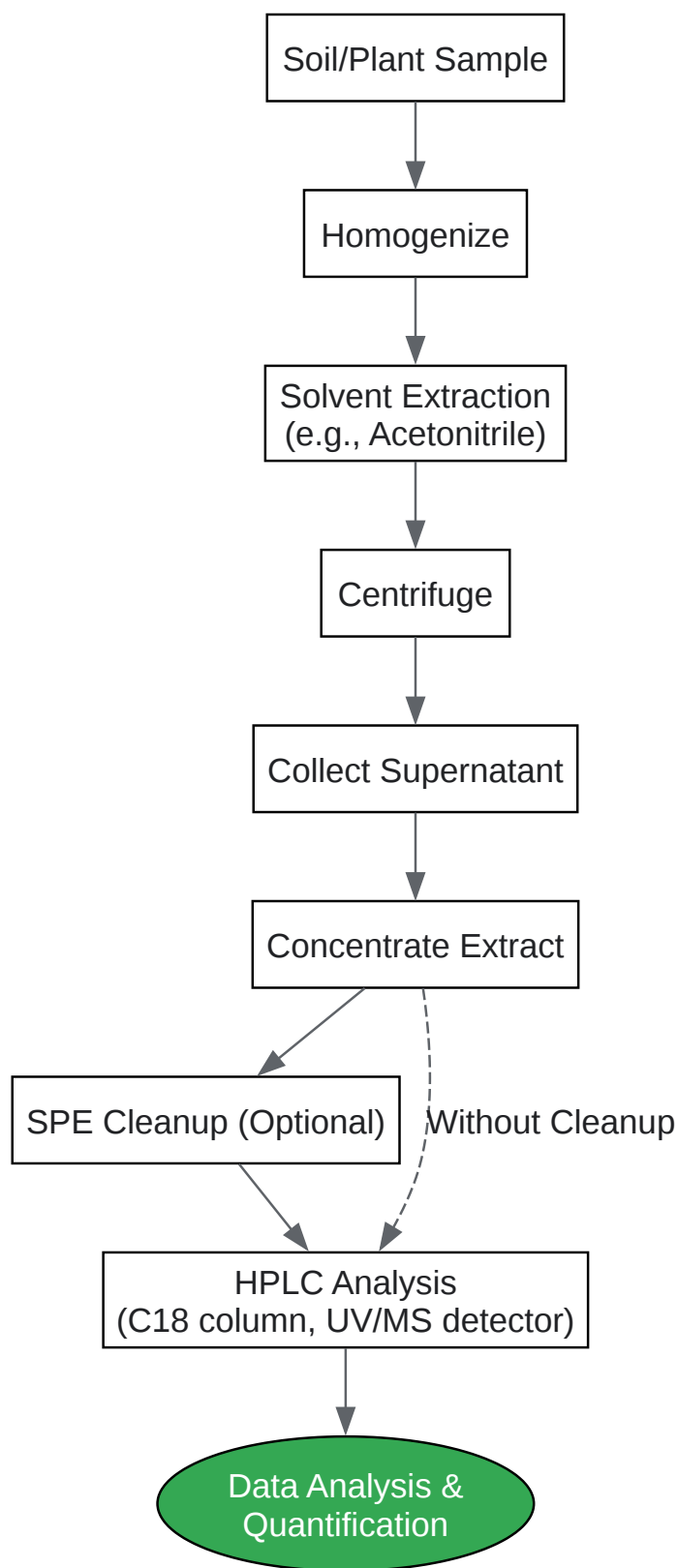
HPLC Analysis

Instrumentation:

- HPLC system with a UV detector or a mass spectrometer (MS) for higher sensitivity and selectivity.
- Reversed-phase C18 column.

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic or gradient elution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Injection Volume: 10-20 µL.
- Detection: UV at a wavelength where **lenacil** shows maximum absorbance (around 254 nm).
- Quantification: Based on a calibration curve prepared from standard solutions of **lenacil**.



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Caption: Workflow for **Lenacil** residue analysis.

Environmental Fate and Efficacy

Soil Persistence

Lenacil is moderately persistent in soil. Its degradation in the soil is primarily microbial. The half-life (DT₅₀) of **lenacil** in soil can vary depending on soil type, organic matter content, pH, temperature, and moisture.

Soil Type	DT ₅₀ (days)	Reference
Various Soils	81 - 150	
Clayey Soil	68 - 125	
Sediments	32 - 105	

Efficacy Evaluation

The efficacy of **lenacil** can be evaluated through greenhouse and field trials. A general protocol for a greenhouse bioassay is outlined below.

Materials:

- Pots or trays filled with a standardized soil mix.
- Seeds of target weed species and/or tolerant crop species.
- **Lenacil** formulation.
- Spraying equipment calibrated for small-scale applications.
- Greenhouse with controlled temperature, light, and humidity.

Procedure:

- Pot Preparation: Fill pots with the soil mix.
- Sowing: Sow the seeds of the test plant species at a uniform depth.
- Herbicide Application:

- Prepare different concentrations of the **lenacil** formulation.
- Apply the herbicide to the soil surface (pre-emergence) using a calibrated sprayer. Include an untreated control.
- Incubation: Place the pots in the greenhouse under optimal growing conditions.
- Data Collection:
 - At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), assess the efficacy of the herbicide.
 - Parameters to measure include:
 - Percent weed control (visual rating).
 - Plant height.
 - Fresh and dry weight of shoots and roots.
 - Phytotoxicity symptoms on the crop (if applicable).
- Data Analysis: Analyze the data statistically to determine the effective dose (ED₅₀) and assess crop safety.

Conclusion

Lenacil remains a significant herbicide for selective weed control, particularly in beet crops. Its mechanism of action as a Photosystem II inhibitor is well-understood, providing a basis for further research into herbicide resistance and the development of new active ingredients. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with **lenacil**, enabling them to conduct their studies in a safe, effective, and reproducible manner. Further research could focus on optimizing its use in integrated weed management programs and further elucidating its long-term environmental impact.

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